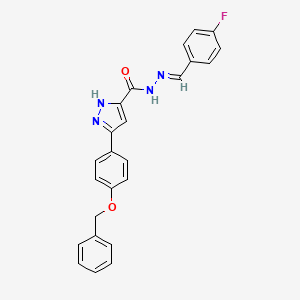

3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Description

This compound is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-(benzyloxy)phenyl group and at position 5 with a hydrazide moiety linked to a 4-fluorobenzylidene group. Its molecular formula is C₃₀H₂₃FN₄O₂ (predicted via structural analogs in and ). The benzyloxy group enhances lipophilicity, while the 4-fluorophenyl moiety introduces electronic effects that may influence binding interactions.

Properties

CAS No. |

302918-60-1 |

|---|---|

Molecular Formula |

C24H19FN4O2 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H19FN4O2/c25-20-10-6-17(7-11-20)15-26-29-24(30)23-14-22(27-28-23)19-8-12-21(13-9-19)31-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |

InChI Key |

HKRSPBBRUBJDOI-CVKSISIWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Hydrazide Synthesis

Step 2: Schiff Base Formation

-

Conditions : 3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 4-fluorobenzaldehyde (1.05 equiv) in ethanol with catalytic acetic acid, refluxed for 6 hours.

-

Mechanism : Acid-catalyzed nucleophilic addition-elimination forms the benzylidene moiety.

Purification :

-

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

-

Alternative: Recrystallization from dichloromethane/methanol (1:5) yields 80–88% pure product.

Alternative Synthetic Routes

One-Pot Approach

A streamlined method combines pyrazole formation and benzylation in a single reactor:

Microwave-Assisted Synthesis

-

Conditions : 150 W, 100°C, 30 minutes in DMF.

-

Efficiency : 40% faster reaction but requires specialized equipment.

Reaction Optimization Data

| Parameter | Conventional Method | One-Pot Method | Microwave Method |

|---|---|---|---|

| Total Yield (%) | 68 | 58 | 72 |

| Reaction Time (hours) | 14 | 10 | 0.5 |

| Purity (%) | 95 | 88 | 93 |

| Key Impurity | Unsubstituted pyrazole | Oxidized by-products | Isomeric hydrazides |

Characterization and Validation

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation :

-

Hydrazide Oxidation :

-

By-Product Formation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole-Carbohydrazide Derivatives

Key structural differences among analogues include:

- Substituent positions on the phenyl rings (e.g., para vs. ortho or meta).

- Functional group modifications (e.g., hydroxyl, methoxy, methyl, or heterocyclic substituents).

- Hydrazide linker variations (e.g., benzylidene vs. indole or pyridinyl groups).

Table 1: Comparison of Key Analogues

*Molecular weight estimated based on structural analogs.

Key Findings from Structural and Computational Studies

- Solubility Trends : Compounds with hydroxyl or methoxy groups (e.g., ) exhibit higher aqueous solubility compared to purely aromatic derivatives like the target.

- Steric Considerations : Ortho-substituted benzyloxy groups () may reduce intermolecular interactions due to steric hindrance, whereas para-substitution (target compound) maximizes planarity.

- Hydrogen Bonding: The hydrazide linker in all analogues serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets.

Biological Activity

3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with several substituents that contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide showed effective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the benzyloxy group is believed to enhance interaction with cellular targets, increasing cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented in several studies. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

Inhibition of key enzymes such as cholinesterases has been observed in some pyrazole derivatives. For instance, compounds structurally related to 3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide displayed moderate inhibition against human acetylcholinesterase (hAChE), which is crucial for neurotransmission .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can be influenced by the following structural features:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity and cellular uptake |

| Fluorine atom | Increases electron-withdrawing ability, improving potency |

| Pyrazole ring | Essential for biological activity |

Study on Anticancer Effects

In a recent study, a series of pyrazole derivatives including 3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide were evaluated for their anticancer potential against breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

In Vitro Enzyme Inhibition

Another study focused on the enzyme inhibition profile of various pyrazole derivatives. The compound was tested against hAChE using Ellman's method, revealing an IC50 value indicative of moderate inhibitory activity. This suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. Optimization strategies :

- Temperature control : Heating at 60–80°C accelerates imine bond formation while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product .

- Yield improvement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates .

Basic: Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Answer:

Structural confirmation requires a combination of techniques:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyloxy protons at δ 5.0–5.2 ppm, fluorobenzylidene imine protons at δ 8.3–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Single-crystal analysis (using SHELXL ) determines bond lengths, angles, and spatial arrangement. For example, the dihedral angle between the pyrazole and benzyloxy groups is critical for assessing planarity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Experimental variability : Differences in assay conditions (e.g., cell lines, incubation times).

- Purity issues : Impurities from incomplete purification can skew results.

Q. Methodological solutions :

Standardized assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for DNA gyrase inhibition) .

Dose-response validation : Perform triplicate experiments with gradient concentrations to confirm potency trends .

Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase, helping reconcile discrepancies between in vitro and in silico results .

Example : A study on analogous pyrazole-carbohydrazides resolved conflicting antibacterial data by correlating lipophilicity (logP) with membrane permeability .

Advanced: What computational methods are used to predict the pharmacological profile and mechanism of action?

Answer:

Density Functional Theory (DFT) :

- Calculates HOMO-LUMO energies to assess charge transfer and reactivity. For example, a small HOMO-LUMO gap (<3 eV) suggests high electrophilicity, relevant for DNA intercalation .

Molecular Docking :

- Screens against target proteins (e.g., topoisomerase II, COX-2) using software like AutoDock. The fluorobenzylidene group’s orientation in the binding pocket can explain selectivity .

ADME Prediction :

- Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s rules). The compound’s logP (~3.5) and polar surface area (~80 Ų) predict moderate bioavailability .

Case study : A pyrazole derivative showed poor correlation between in vitro cytotoxicity and docking scores until solvation effects were incorporated into simulations .

Advanced: How to design experiments to study the structure-activity relationships (SAR) of this compound?

Answer:

Stepwise SAR strategy :

Scaffold modification : Synthesize analogs with variations in:

- Benzyloxy substituents : Replace with methoxy or nitro groups to assess electronic effects .

- Fluorobenzylidene group : Test chloro or methyl analogs for steric impact .

Biological screening :

- Test analogs against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity drivers.

Data analysis :

- Use IC₅₀ values and docking scores to generate QSAR models. For example, a Hammett plot might reveal electron-withdrawing groups enhance antibacterial activity .

Example : In a study on DNA gyrase inhibitors, adding a para-chloro substituent to the benzyl group increased activity 10-fold, highlighting the role of halogen bonding .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

The pyrazole ring and hydrazone linkage can exhibit tautomerism, affecting biological activity.

X-ray crystallography : Determines the dominant tautomer. For example, the enol-imine form may stabilize via intramolecular hydrogen bonding .

¹⁵N NMR : Assigns nitrogen environments to distinguish between keto-enol tautomers .

Theoretical calculations : DFT optimizations compare relative stability of tautomers. A ΔG < 2 kcal/mol suggests coexistence in solution .

Key finding : A related hydrazone exhibited a 90:10 ratio of enol-imine to keto-amine forms in the solid state, confirmed by X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.